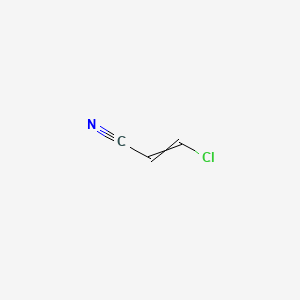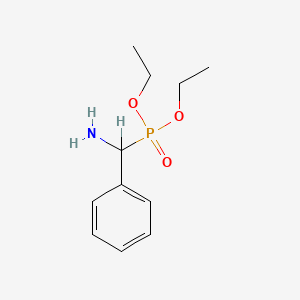
3-Lithiopropyl 1-ethoxyethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Lithiopropyl 1-ethoxyethyl ether: is an organolithium compound with the molecular formula C7H15LiO2 and a molecular weight of 138.1338 g/mol . It is commonly used in organic synthesis as a strong base and nucleophile, facilitating various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Lithiopropyl 1-ethoxyethyl ether typically involves the reaction of 1-bromo-3-(1-ethoxyethoxy)propane with lithium metal in anhydrous conditions. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is produced in cGMP (current Good Manufacturing Practice) facilities to meet quality standards.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Lithiopropyl 1-ethoxyethyl ether undergoes various types of reactions, including:
Nucleophilic Substitution: Reacts with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Addition Reactions: Adds to carbonyl compounds to form alcohols.
Deprotonation: Acts as a strong base to deprotonate weak acids.
Common Reagents and Conditions:
Solvents: Tetrahydrofuran (THF), diethyl ether.
Temperature: Typically low temperatures (-78°C to 0°C) to control reactivity.
Atmosphere: Inert atmosphere (argon or nitrogen) to prevent oxidation.
Major Products:
Alcohols: Formed from addition to carbonyl compounds.
Alkylated Products: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used in the formation of carbon-carbon and carbon-heteroatom bonds.
Polymer Chemistry: Acts as an initiator in anionic polymerization.
Biology and Medicine:
Drug Synthesis: Utilized in the synthesis of pharmaceutical intermediates.
Industry:
Material Science: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
Mechanism: 3-Lithiopropyl 1-ethoxyethyl ether acts as a nucleophile and base in chemical reactions. It donates electrons to electrophiles, forming new bonds. The lithium ion stabilizes the negative charge on the carbon atom, enhancing its reactivity.
Molecular Targets and Pathways:
Carbonyl Compounds: Adds to carbonyl groups to form alcohols.
Electrophiles: Reacts with various electrophiles to form new compounds.
Comparaison Avec Des Composés Similaires
n-Butyllithium: Another organolithium compound used as a strong base and nucleophile.
Methyllithium: Similar reactivity but with different steric and electronic properties.
Uniqueness: 3-Lithiopropyl 1-ethoxyethyl ether is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its ethoxyethoxy group offers additional stability and solubility compared to other organolithium compounds.
Propriétés
Numéro CAS |
163977-94-4 |
|---|---|
Formule moléculaire |
C7H15LiO2 |
Poids moléculaire |
138.2 g/mol |
Nom IUPAC |
lithium;1-(1-ethoxyethoxy)propane |
InChI |
InChI=1S/C7H15O2.Li/c1-4-6-9-7(3)8-5-2;/h7H,1,4-6H2,2-3H3;/q-1;+1 |
Clé InChI |
YBOJGJXSYDWZBR-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CCOC(C)OCC[CH2-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(2-piperazin-1-ylethyl)phenyl]methanesulfonamide](/img/structure/B8629545.png)


![[4-(2,2-Diethoxy-ethoxy)-phenyl]-methanol](/img/structure/B8629579.png)


![N-[4-(Cyclobutylmethoxy)benzoyl]glycine](/img/structure/B8629593.png)





